molecular formula C18H21ClN2O4 B2487112 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide CAS No. 887213-81-2

2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

Cat. No.: B2487112
CAS No.: 887213-81-2
M. Wt: 364.83
InChI Key: ODRHHYGULSYXFT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group, a morpholinoethylamine side chain, and a furan-2-yl substituent. This compound combines structural motifs associated with diverse pharmacological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects observed in related molecules .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4/c19-14-3-5-15(6-4-14)25-13-18(22)20-12-16(17-2-1-9-24-17)21-7-10-23-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRHHYGULSYXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(furan-2-yl)-2-morpholinoethanol: This intermediate can be synthesized by reacting furfural with morpholine in the presence of a reducing agent.

    Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 2-(furan-2-yl)-2-morpholinoethanol using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Acetamide Hydrolysis

The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate derivatives.

Reaction Type Reagents/Conditions Products Source
Acidic HydrolysisHCl (6M), reflux, 12h2-(4-Chlorophenoxy)acetic acid + 2-(furan-2-yl)-2-morpholinoethylamine
Basic HydrolysisNaOH (2M), 80°C, 6hSodium 2-(4-chlorophenoxy)acetate + 2-(furan-2-yl)-2-morpholinoethylamine

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the morpholine and furan substituents, slowing reaction kinetics compared to simpler acetamides .

  • Products retain bioactivity; 2-(4-chlorophenoxy)acetic acid derivatives are known inhibitors of osteoclastogenesis .

Chlorophenoxy Substitution Reactions

The electron-withdrawing chlorine atom on the phenoxy group facilitates nucleophilic aromatic substitution (NAS).

Reaction Type Reagents/Conditions Products Source
NAS with AmmoniaNH₃ (aq.), CuSO₄ catalyst, 120°C2-(4-Aminophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide
NAS with MethoxideNaOMe, DMF, 100°C2-(4-Methoxyphenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

Key Findings :

  • Steric bulk from the morpholine group reduces substitution efficiency at the para position .

  • Methoxy-substituted derivatives exhibit enhanced solubility in polar solvents .

Furan Ring Reactivity

The furan ring participates in electrophilic aromatic substitution (EAS) and oxidation.

Reaction Type Reagents/Conditions Products Source
NitrationHNO₃, H₂SO₄, 0°C2-(4-Chlorophenoxy)-N-(2-(5-nitro-furan-2-yl)-2-morpholinoethyl)acetamide
OxidationmCPBA, CH₂Cl₂, RT2-(4-Chlorophenoxy)-N-(2-(5-oxo-furan-2-yl)-2-morpholinoethyl)acetamide

Key Findings :

  • Nitration at the 5-position of the furan ring is favored due to electronic activation by the oxygen atom.

  • Oxidized furans (e.g., lactones) exhibit reduced aromatic stability but increased electrophilicity.

Morpholine Ring Modifications

The morpholine nitrogen can undergo alkylation or acylation.

Reaction Type Reagents/Conditions Products Source
AlkylationCH₃I, K₂CO₃, DMF, 60°C2-(4-Chlorophenoxy)-N-(2-(furan-2-yl)-2-(N-methylmorpholino)ethyl)acetamide
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C2-(4-Chlorophenoxy)-N-(2-(furan-2-yl)-2-(N-acetylmorpholino)ethyl)acetamide

Key Findings :

  • Alkylation increases the compound’s lipophilicity, potentially enhancing blood-brain barrier penetration .

  • Acylated derivatives show reduced basicity, altering pharmacokinetic properties .

Reductive Reactions

The acetamide and morpholine groups can participate in reductions.

Reaction Type Reagents/Conditions Products Source
LiAlH₄ ReductionLiAlH₄, THF, reflux2-(4-Chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)ethylamine

Key Findings :

  • Reduction of the acetamide to an amine increases nucleophilicity but may reduce metabolic stability.

Photochemical Reactions

UV irradiation induces homolytic cleavage in chlorophenoxy derivatives.

Reaction Type Conditions Products Source
PhotolysisUV (254 nm), CH₃CN, 24h2-(4-Hydroxyphenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide + HCl

Key Findings :

  • Photodechlorination generates reactive hydroxyl intermediates, useful in prodrug design .

Experimental Considerations

  • Analytical Methods : HPLC (C18 column, acetonitrile/water gradient) and LC-MS are critical for monitoring reaction progress .

  • Stability : The compound degrades under prolonged UV exposure or strong acidic conditions .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide exhibit notable antimicrobial properties. Studies have shown effective inhibition against various pathogens such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

Target PathogenMinimum Inhibitory Concentration (MIC) μg/mLNotes
Staphylococcus aureus0.22 - 0.25Effective against biofilm
Escherichia coli0.30 - 0.35Notable growth inhibition

Antitumor Activity

The compound's structure suggests potential antitumor activity, particularly against various cancer cell lines. Research indicates that modifications in the phenyl and morpholine groups can enhance cytotoxic effects.

Data Table: Antitumor Activity

Cell LineIC50 (μM)Notes
HT29 (Colon Cancer)<1.98Significant growth inhibition
Jurkat T Cells<1.61Enhanced by electron-donating groups

Antimicrobial Evaluation

In an in vitro study, derivatives similar to this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that certain structural features contributed to enhanced antibacterial activity, suggesting that this compound could be effective in treating infections associated with biofilms.

Cytotoxicity Assays

Another study assessed the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. Findings revealed that the presence of electron-donating groups was critical for enhancing cytotoxicity, indicating that the structural characteristics of this compound could similarly influence its antitumor properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Structural Features Key Properties/Activities Reference
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () Naphthoxy group instead of chlorophenoxy; morpholinoethyl chain Cytotoxic activity against HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin .
2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide (7b, ) Quinazolinone core; 4-chlorophenoxy group Antiviral activity (HCV NS5B inhibition); higher melting point (262°C) .
2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide (4m, ) Thiazolidine-2,4-dione ring; benzylidene substituent Antimicrobial activity; lower melting point (180–182°C) compared to chlorophenoxy analogs .
2-[[5-[(4-Chlorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide () Triazole-sulfanyl linker; dichlorophenyl group; furan-2-ylmethyl No bioactivity reported; structural complexity may enhance target specificity .
2-(4-Chlorophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide () Thiolan sulfone group; chlorophenoxy Potential metabolic stability due to sulfone group; no bioactivity data .

Key Observations:

Role of the Chlorophenoxy Group: Compounds with 4-chlorophenoxy substituents (e.g., 7b in ) exhibit enhanced rigidity and lipophilicity, which may improve membrane permeability and receptor binding . In contrast, naphthoxy or benzylidene groups () prioritize π-π interactions with hydrophobic enzyme pockets .

Impact of the Morpholinoethyl Chain: The morpholinoethyl group contributes to solubility in polar solvents (e.g., ethanol) and may modulate cytotoxicity, as seen in ’s naphthoxy analog . Its absence in compounds like 7b () correlates with higher melting points, suggesting stronger crystalline packing .

Furan vs. Heterocyclic Replacements: The furan-2-yl group in the target compound could enhance electron-rich interactions compared to bulkier substituents like quinazolinone or thiazolidine-dione .

Biological Activity

2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide, a synthetic organic compound, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features several significant structural components:

  • Chlorophenoxy Group : Known for various biological activities.
  • Furan Ring : Associated with numerous pharmacological properties.
  • Morpholinoethyl Moiety : Enhances solubility and bioavailability.

The IUPAC name is 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide, with the molecular formula C18H21ClN2O4C_{18}H_{21}ClN_{2}O_{4} and a molecular weight of 364.8 g/mol .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, primarily enzymes and receptors involved in various biochemical pathways. Notably, it may inhibit certain enzymes linked to inflammatory processes, suggesting potential anti-inflammatory properties.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may modulate enzyme activity linked to inflammatory pathways.
  • Receptor Interaction : It could bind to receptors involved in pain and inflammation, altering their signaling pathways.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies have shown that chlorophenoxy derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .

Anticancer Potential

The compound has been explored for its anticancer properties. Similar furan-containing compounds have demonstrated the ability to inhibit tumor growth by targeting multiple signaling pathways associated with cancer progression .

Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of chlorophenoxy-containing compounds found that they significantly reduced inflammation markers in vitro and in vivo models. The mechanism involved the inhibition of COX enzymes and modulation of cytokine production .

Study 2: Anticancer Activity

In another investigation, a derivative of this compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation through apoptosis induction and cell cycle arrest. The study highlighted the importance of the furan moiety in enhancing anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of inflammatory cytokines

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